Product packaging for H-Leu-his-OH(Cat. No.:CAS No. 38062-72-5)

H-Leu-his-OH

Cat. No.: B1596672
CAS No.: 38062-72-5
M. Wt: 268.31 g/mol
InChI Key: XWOBNBRUDDUEEY-UHFFFAOYSA-N
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Description

Significance of Dipeptides in Biological Systems

Dipeptides, the simplest form of peptides, play a multitude of roles within living organisms. They can act as signaling molecules, participate in enzymatic reactions, and serve as building blocks for larger proteins. ontosight.ai Some dipeptides exhibit antioxidant properties, helping to protect cells from oxidative stress. ontosight.ai Their involvement in cell signaling pathways can influence critical cellular processes such as growth and differentiation. ontosight.ai Furthermore, dipeptides are increasingly recognized for their potential neuroactive effects, including anxiolytic and antidepressant activities. researchgate.net The diverse functions of dipeptides underscore their importance in maintaining cellular and organismal homeostasis.

Historical Context and Early Research Perspectives of Leucine-Histidine

Early investigations into H-Leu-His-OH were often part of broader screenings of peptides to identify bioactive compounds. medchemexpress.comchemicalbook.com Research has highlighted the presence of Leucine-Histidine in various fermented food products, such as blue cheese and natto (fermented soybeans), suggesting a potential dietary route for its intake. news-medical.net A significant focus of early and ongoing research has been its potential role in the central nervous system. Studies have explored its ability to cross the blood-brain barrier and exert effects on brain function. researchgate.net For instance, research has demonstrated that orally administered Leu-His can be delivered to the brain. researchgate.net

Structural Basis for Biological Activity of this compound

The biological activity of this compound is intrinsically linked to its chemical structure. The molecule consists of a Leucine (B10760876) residue and a Histidine residue. The isobutyl side chain of Leucine contributes to the hydrophobic character of the dipeptide, while the imidazole (B134444) ring of the Histidine residue is a key functional group. ontosight.ai This imidazole ring can participate in various biochemical interactions, including metal ion chelation and acting as a proton donor or acceptor in enzymatic reactions. ontosight.ainih.gov The specific arrangement of these amino acids and their functional groups dictates how this compound interacts with biological targets, such as receptors and enzymes, to elicit its physiological effects.

Detailed Research Findings

Recent academic studies have provided more specific insights into the biological effects of this compound.

One area of significant research has been the anti-inflammatory and neuroprotective properties of the dipeptide. A study evaluated the effects of 336 dipeptides on microglial activation and identified this compound as a potent anti-inflammatory agent. news-medical.net It was found to inhibit the secretion of pro-inflammatory cytokines, such as TNF-α, from activated microglia. news-medical.net Further in vivo studies in mice demonstrated that oral administration of this compound could suppress brain inflammation and ameliorate depression-associated emotional disturbances. news-medical.netnih.gov Specifically, it reduced the levels of inflammatory cytokines in the hippocampus and frontal cortex. nih.gov

The table below summarizes key findings from a study investigating the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in mouse primary microglia.

Experimental ConditionMeasured ParameterResultCitation
LPS-stimulated microgliaTNF-α secretionThis compound inhibited secretion news-medical.net
LPS-stimulated microgliaInflammatory cytokine releaseThis compound suppressed release news-medical.net

Another research avenue has explored the interaction of this compound with metal ions. The Histidine residue, with its imidazole ring, is known to be a strong chelator of metal ions like copper. scielo.brresearchgate.net Studies have shown that this compound can form stable complexes with copper (II) ions. researchgate.net This interaction is significant as the resulting complexes are redox-active, which could have implications for both normal physiological processes and pathological conditions involving metal ion dysregulation. researchgate.net

The following table outlines the chemical properties and identifiers for this compound.

PropertyValueCitation
Chemical Formula C12H20N4O3 ontosight.aiscbt.comnih.gov
Molecular Weight 268.31 g/mol ontosight.ainih.gov
CAS Number 38062-72-5 medchemexpress.comchemicalbook.comscbt.com
IUPAC Name (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20N4O3 B1596672 H-Leu-his-OH CAS No. 38062-72-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-amino-4-methylpentanoyl)amino]-3-(1H-imidazol-5-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O3/c1-7(2)3-9(13)11(17)16-10(12(18)19)4-8-5-14-6-15-8/h5-7,9-10H,3-4,13H2,1-2H3,(H,14,15)(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOBNBRUDDUEEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40902291
Record name NoName_1529
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40902291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Leucyl-Histidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028931
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

38062-72-5
Record name NSC374664
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374664
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Methodological Advances in H Leu His Oh Research

Synthetic Methodologies for Leucine-Histidine

The synthesis of the dipeptide H-Leu-His-OH, also known as Leucyl-Histidine, can be achieved through various chemical and biological methods. These approaches are foundational to enabling further research into its biochemical and physiological roles.

Chemical Synthesis Approaches in Peptide Chemistry

Chemical synthesis of peptides like this compound traditionally involves the formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another. This process requires the protection of reactive side chains and the activation of the carboxyl group to facilitate the reaction. Two primary strategies are employed: solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS).

In SPPS, the C-terminal amino acid (histidine in this case) is anchored to an insoluble polymer support, and the subsequent amino acids (leucine) are added in a stepwise manner. Each addition involves the deprotection of the N-terminus of the resin-bound amino acid, followed by the coupling of the next N-protected amino acid. The use of protecting groups for the reactive imidazole (B134444) side chain of histidine is crucial to prevent side reactions. After the desired sequence is assembled, the peptide is cleaved from the resin and all protecting groups are removed.

Liquid-phase peptide synthesis, or solution-phase synthesis, involves the coupling of amino acids in a solution. nih.gov This method can be performed through a stepwise approach, similar to SPPS, or via fragment condensation, where smaller peptide fragments are synthesized and then joined together. nih.gov While LPPS can be more labor-intensive for long peptides, it is a viable method for dipeptides like this compound and allows for easier purification of intermediates at each step.

A variety of coupling reagents can be utilized to facilitate the formation of the peptide bond. These reagents activate the carboxylic acid group of the incoming amino acid, making it more susceptible to nucleophilic attack by the amino group of the other amino acid.

Enzymatic and Whole-Cell Biocatalysis for this compound Production

Enzymatic and whole-cell biocatalysis present greener and often more specific alternatives to chemical synthesis for producing dipeptides like this compound. nih.govmdpi.com These methods leverage the catalytic machinery of enzymes or entire microbial cells to form peptide bonds.

Enzymatic Synthesis: Specific enzymes, such as ligases or proteases under kinetically controlled conditions, can be used to synthesize dipeptides. nih.govmdpi.com For instance, L-amino acid ligases (Lals) can catalyze the formation of a peptide bond between two unprotected L-amino acids, driven by the hydrolysis of ATP. acs.orgacs.org This approach avoids the need for complex protection and deprotection steps common in chemical synthesis. acs.org Another strategy involves a two-step enzymatic process where an amino acid ester and an amino acid amide are condensed by an enzyme like carboxypeptidase Y, followed by deamidation. nih.gov

Whole-Cell Biocatalysis: This approach utilizes entire microorganisms, such as genetically engineered Escherichia coli, as catalysts. nih.govnih.govresearchgate.net The cells can be engineered to overexpress specific peptide-synthesizing enzymes. acs.orgresearchgate.net A significant advantage of whole-cell systems is the in-situ regeneration of necessary cofactors like ATP, which can be costly to supply externally. nih.govnih.gov For example, engineered E. coli co-expressing an L-amino acid ligase and a polyphosphate kinase can achieve efficient synthesis of dipeptides in an ATP self-sufficient manner. acs.org Whole-cell biocatalysis is a promising strategy for the large-scale and sustainable production of dipeptides. researchgate.net

Advanced Analytical Techniques for Characterization and Quantification

A suite of sophisticated analytical methods is essential for the detailed characterization and accurate quantification of this compound. These techniques provide crucial information on the purity, structure, and concentration of the dipeptide.

Chromatographic and Mass Spectrometric Applications for this compound Analysis

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation and purification of this compound from reaction mixtures and biological samples. researchgate.netfrontiersin.org Reversed-phase HPLC, often using C8 or C18 columns, separates molecules based on their hydrophobicity. frontiersin.org The mobile phase typically consists of a gradient of water and an organic solvent like acetonitrile. frontiersin.org Detection is commonly achieved using UV spectroscopy at wavelengths where the peptide bond absorbs (around 210-220 nm) or at wavelengths specific to the aromatic imidazole ring of histidine. frontiersin.orglcms.cz For enhanced sensitivity and specificity, pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC) can be employed, allowing for fluorescent detection. lcms.cz

Mass Spectrometry (MS): Mass spectrometry is an indispensable tool for determining the molecular weight of this compound and confirming its identity. wvu.edunih.govnih.gov When coupled with liquid chromatography (LC-MS), it provides a powerful platform for both qualitative and quantitative analysis. nih.govnih.gov Electrospray ionization (ESI) is a common ionization technique for peptides, as it is a "soft" method that minimizes fragmentation. nih.gov Tandem mass spectrometry (MS/MS) can be used for structural elucidation by inducing fragmentation of the parent ion and analyzing the resulting fragment ions, which provides sequence information. nih.gov

Analytical TechniqueApplication in this compound AnalysisKey Findings/Capabilities
High-Performance Liquid Chromatography (HPLC) Separation and purification of this compound.Allows for the isolation of the dipeptide from starting materials and byproducts. UV detection provides quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification and quantification of this compound in complex mixtures.Confirms the molecular weight and provides high-sensitivity quantification, especially with stable isotope-labeled internal standards.
Tandem Mass Spectrometry (MS/MS) Structural confirmation of this compound.Fragmentation patterns provide evidence of the amino acid sequence.

This table provides a summary of common chromatographic and mass spectrometric techniques used in the analysis of this compound.

Spectroscopic and Biophysical Characterization for this compound Structural Elucidation

Vibrational Spectroscopy: Techniques like Infrared (IR) and Raman spectroscopy can provide information about the conformation of this compound. tandfonline.comtandfonline.com These methods probe the vibrational modes of the molecule, including the characteristic amide bands (Amide I, II, III, etc.) that are sensitive to the peptide backbone conformation. tandfonline.comacs.org While these modes in dipeptides are generally less sensitive to backbone conformation compared to larger peptides, they can still offer valuable structural insights. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the detailed structural analysis of peptides in solution. frontiersin.orgacs.org One-dimensional and two-dimensional NMR experiments can be used to assign the resonances of all protons and carbons in this compound, and through-bond and through-space correlations can help to determine its three-dimensional structure. The chemical shifts of the amide protons and alpha-carbons are particularly informative about the local chemical environment and secondary structure.

Spectroscopic/Biophysical TechniqueInformation Obtained for this compound
Infrared (IR) and Raman Spectroscopy Information on vibrational modes and functional groups, including amide bands. tandfonline.comtandfonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed three-dimensional structure in solution, including bond connectivities and spatial proximities of atoms. frontiersin.orgacs.org
Circular Dichroism (CD) Information on the overall secondary structure conformation.

This table summarizes spectroscopic and biophysical techniques for the structural elucidation of this compound.

Peptide Screening and Immunoassay Techniques in this compound Research

Peptide Screening: this compound can be identified and studied within the context of peptide libraries through various screening methods. medchemexpress.com Peptide screening is a high-throughput approach to identify peptides with specific activities or binding properties. nih.govrsc.orgresearchgate.net For instance, a library of dipeptides could be screened for a particular biological activity, and this compound could be identified as an active compound. core.ac.uk Virtual screening methods, using computational models like pharmacophores and molecular docking, can also be employed to predict the activity of dipeptides like this compound before they are synthesized. nih.govmdpi.com

Immunoassay Techniques: Immunoassays are highly sensitive and specific methods that utilize the binding interaction between an antibody and an antigen. nih.govnih.govwikipedia.org To apply this to this compound, a specific antibody that recognizes the dipeptide would need to be generated. Once available, various immunoassay formats, such as Enzyme-Linked Immunosorbent Assay (ELISA), could be developed for the highly sensitive detection and quantification of this compound in biological fluids or other complex samples. frontiersin.orgunimi.it In a typical sandwich ELISA, a capture antibody would be immobilized on a solid support, followed by the addition of the sample containing this compound, and finally a labeled detection antibody would be added to generate a measurable signal. nih.govfrontiersin.org

Biological Roles and Mechanisms of H Leu His Oh

Enzymatic Interactions and Regulation

Enzymes are crucial for biological reactions, and their activity can be modulated by various molecules. mit.edu H-Leu-His-OH has been shown to interact with and influence the function of several enzymes.

Modulatory Effects on Enzyme Activity by this compound

The activity of enzymes can be either increased or decreased by the binding of specific molecules. mdpi.com Leucine (B10760876), a component of this compound, has been found to act as a signal for protein synthesis in cells. tandfonline.com It can allosterically activate glutamate (B1630785) dehydrogenase (GDH), with leucine binding sites playing a key role in this regulation. tandfonline.com Furthermore, the presence of leucine can influence the catabolism of all branched-chain amino acids (BCAAs) by affecting the activity of the branched-chain α-keto acid dehydrogenase (BCKDH) complex. cambridge.org High levels of the corresponding α-ketoacid of leucine can inhibit the BCKDH kinase, leading to a more active BCKDH complex. cambridge.org

Role as Substrates and Inhibitors of Enzymes

Molecules can act as substrates, which are converted into products by enzymes, or as inhibitors, which block enzyme activity. peptide.co.jp The peptide H-Hip-His-Leu-OH, which shares the His-Leu C-terminal dipeptide with Angiotensin I, serves as a substrate for Angiotensin-Converting Enzyme (ACE). unc.edumedchemexpress.comnih.gov The cleavage of the His-Leu dipeptide from this substrate is a method used to detect ACE activity. medchemexpress.com Research into enzyme inhibitors is a significant area of study, with many inhibitors being designed based on the amino acid sequences of natural substrates. peptide.co.jp

Specific Interactions with Angiotensin-Converting Enzyme (ACE)

Angiotensin-Converting Enzyme (ACE) is a key enzyme in the renin-angiotensin system, which regulates blood pressure. nih.govplos.org ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II by cleaving the C-terminal dipeptide His-Leu. nih.govresearchgate.netmdpi.com The His-His-Leu (HHL) tripeptide, which contains the Leu-His sequence, has been identified as a novel ACE inhibitory peptide derived from Korean fermented soybean paste. nih.gov The IC50 value, which represents the concentration of an inhibitor required to reduce enzyme activity by half, for HHL was found to be 2.2 µg/mL in vitro. nih.gov Synthetic HHL was also shown to significantly decrease ACE activity in the aorta of spontaneously hypertensive rats. nih.gov

The interaction between peptides and ACE often involves hydrophobic amino acid residues at the N-terminal end. researchgate.net The binding of certain hydrophobic amino acids, such as leucine, to the active site of ACE through hydrogen and electrostatic interactions can lead to the loss of the enzyme's ability to bind to its substrate. researchgate.net

Table 1: Investigated ACE Inhibitory Peptides Containing Leucine or Histidine

Peptide Source Reported Activity
His-His-Leu (HHL) Korean fermented soybean paste ACE inhibitory activity in vitro and antihypertensive activity in vivo. nih.gov
Leu-Ile-Val-Thr (LIVT) Not specified Stronger interaction with ACE compared to other tested peptides based on binding energy. plos.org
Tyr-Leu-Val-Pro-His (YLVPH) Not specified Studied for its interaction with ACE. plos.org

| Tyr-Leu-Val-Arg (YLVR) | Not specified | Studied for its interaction with ACE. plos.org |

Cellular Signaling and Molecular Pathways Involving this compound

Cellular signaling pathways are complex networks that transmit information from the cell's exterior to its interior, dictating cellular responses. portlandpress.comdoctorlib.org These pathways are crucial for processes like cell proliferation, differentiation, and survival. nih.gov Leucine, one of the constituent amino acids of this compound, is known to be a potent activator of the mTOR (mammalian target of rapamycin) signaling pathway. nih.gov The mTOR pathway is a central regulator of cell growth, proliferation, and survival. explorationpub.com Dysregulation of mTOR signaling has been implicated in various neurological and psychiatric disorders. nih.gov

Leucine's influence on the mTOR pathway is a key area of research. It has been shown to stimulate muscle protein synthesis through the mTOR–p70S6K1 pathway. nih.gov The Ras-Raf-MEK-ERK pathway is another critical signaling cascade involved in cell proliferation and survival, often activated by growth factors. frontiersin.org While direct involvement of this compound in this pathway is not explicitly detailed, the interconnectedness of cellular signaling suggests potential cross-talk.

Antioxidant Mechanisms and Cellular Protection Mediated by this compound

Antioxidant peptides can protect cells from damage caused by reactive oxygen species (ROS) through various mechanisms. mdpi.com These include scavenging free radicals, chelating metal ions, and inhibiting lipid peroxidation. mdpi.comnih.gov The antioxidant capacity of peptides is often linked to the presence of specific amino acids, particularly those with hydrophobic or aromatic side chains. nih.gov

Histidine residues, with their imidazole (B134444) ring, are known to be strong radical scavengers and proton donors. nih.gov Leucine, a hydrophobic amino acid, can enhance the ability of peptides to interact with lipid membranes, allowing them to scavenge radicals more effectively within the cell. nih.gov Peptides containing leucine at the N- or C-terminus have been noted for their superior scavenging activities. nih.gov

Antioxidant peptides can exert their protective effects by upregulating the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). frontiersin.orgoup.com For instance, certain antioxidant peptides have been shown to protect cells from oxidative damage by increasing the levels of these enzymes and reducing intracellular ROS and malondialdehyde (MDA), a marker of lipid peroxidation. frontiersin.org

Table 2: Antioxidant Mechanisms of Peptides

Mechanism Description
Free Radical Scavenging Direct neutralization of reactive oxygen species through hydrogen atom transfer (HAT) or single electron transfer (SET). mdpi.comnih.gov
Metal Ion Chelation Binding to pro-oxidant metal ions like iron and copper, preventing them from catalyzing oxidative reactions. mdpi.com
Lipid Peroxidation Inhibition Interrupting the chain reaction of lipid radical propagation. mdpi.com

| Upregulation of Antioxidant Enzymes | Increasing the cellular levels of enzymes like SOD, CAT, and GSH-Px. frontiersin.orgoup.com |

Neurobiological Activities and Central Nervous System Research

The central nervous system (CNS) relies on a complex interplay of neurotransmitters and signaling molecules to function correctly. moleculardevices.commdpi.com Amino acids and their derivatives play fundamental roles in these processes. Leucine is an essential branched-chain amino acid that is transported into the brain and can influence neurotransmission. mdpi.comnih.gov

Research suggests that leucine can modulate neuronal activity and has been investigated for its role in cognitive function and mental disorders. nih.govfrontiersin.org It competes with other large neutral amino acids for transport across the blood-brain barrier. nih.gov Leucine is also a precursor for the synthesis of other molecules in the brain and its metabolism can impact neuronal health. nih.govnih.gov For example, leucine deficiency has been shown to induce excessive autophagy in neurons, potentially leading to cell damage. nih.gov

The study of how peptides like this compound and its constituent amino acids affect synaptic plasticity, the cellular basis for learning and memory, is an active area of neurobiological research. redalyc.org

Table 3: Compound Names Mentioned

Compound Name
This compound
L-leucine
L-histidine
Glutamate
Angiotensin I
Angiotensin II
H-Hip-His-Leu-OH
His-His-Leu (HHL)
Leu-Ile-Val-Thr (LIVT)
Tyr-Leu-Val-Pro-His (YLVPH)
Tyr-Leu-Val-Arg (YLVR)

Attenuation of Microglial Activation by this compound

Microglia are the resident immune cells of the central nervous system (CNS), acting as the first line of defense against pathogens and injury. mdpi.comphysiology.org In their resting state, they constantly survey their microenvironment with highly motile processes. physiology.org Upon detecting pathological signals, microglia undergo a rapid activation process, transforming their morphology and function. mdpi.comphysiology.org This activation, while crucial for clearing debris and pathogens, can become dysregulated, leading to the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), which contribute to neuroinflammation. mdpi.comfrontiersin.org

Research has identified the this compound dipeptide as a potent suppressor of microglial activation. nih.gov In a comprehensive screening of 336 dipeptides, this compound was found to be a significant anti-inflammatory agent. nih.gov In vitro studies using primary microglia cultures demonstrated that this compound effectively reduces the production of pro-inflammatory cytokines upon stimulation. nih.gov Specifically, treatment with this compound significantly suppressed the release of TNF-α from microglia that were activated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). nih.gov This effect was shown to be more potent than that of its individual constituent amino acids, leucine or histidine, when tested separately. nih.gov

Table 1: Effect of this compound on Primary Microglia Activation

Modulation of Neuroinflammation in Experimental Models

Building on the in vitro findings, the action of this compound has been investigated in animal models of neuroinflammation. nih.gov Neuroinflammation is a key feature in a range of neurological disorders and can be triggered by various stimuli, including systemic inflammation. nih.govresearchgate.net Experimental models, such as the administration of lipopolysaccharide (LPS) in rodents, are commonly used to mimic systemic inflammation and study its effects on the brain. researchgate.netfrontiersin.org

In a model where mice were injected with LPS to induce a state of brain inflammation, orally administered this compound demonstrated significant anti-inflammatory effects. nih.gov The administration of the dipeptide was associated with a reduction in the expression of pro-inflammatory cytokines within the brain, corroborating the results seen in cell cultures. nih.gov This suggests that this compound can cross biological barriers to exert its effects within the central nervous system, modulating the inflammatory cascade initiated by a peripheral immune challenge. nih.gov

Influences on Emotion-Related Behaviors in Animal Models

Neuroinflammation and microglial activation are increasingly implicated in the pathophysiology of mood disorders, such as depression. nih.gov Therefore, the anti-inflammatory properties of this compound led to investigations into its potential effects on emotion-related behaviors in animal models. nih.gov Animal models of stress, such as the repeated social defeat stress paradigm, are used to induce behaviors analogous to human depression, including social avoidance and anhedonia. nih.gov

In mice subjected to repeated social defeat stress, oral administration of this compound was found to alleviate emotional disturbances. nih.gov Stressed mice treated with the dipeptide showed improved social interaction compared to their untreated counterparts. nih.gov This behavioral improvement points to a potential link between the dipeptide's anti-inflammatory action and its ability to modulate complex behaviors related to mood and stress. nih.gov The research suggests that by suppressing brain inflammation, this compound can mitigate the behavioral consequences of chronic stress. nih.gov

Role in Protein Dynamics and Ligand Interactions

The biological function of a peptide is intrinsically linked to its structure and ability to interact with other molecules, which is governed by the properties of its constituent amino acids. cambridge.org this compound is composed of leucine, a hydrophobic amino acid with a branched side chain, and histidine, an amino acid with an imidazole ring that can act as both a hydrogen bond donor and acceptor and can be charged at physiological pH. proteinstructures.com

The dynamics of proteins involve a hierarchy of motions, from local side-chain fluctuations to large-scale domain movements, which are essential for function, including ligand binding and catalysis. cambridge.orgpnas.org The hydrophobic nature of leucine often places it in the core of proteins, where it contributes to structural stability. proteinstructures.comnih.gov Conversely, the versatile properties of the histidine imidazole ring frequently position it in active sites of enzymes and at protein-ligand interfaces, where it can participate in catalytic reactions and coordinate with metal ions. proteinstructures.com

As a dipeptide, this compound can engage in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, with protein targets. researchgate.net The specific sequence, Leu-His, creates a molecule with distinct chemical properties at each end, potentially allowing for specific orientations within a protein's binding pocket. The flexibility of the peptide bond combined with the rotational freedom of the side chains would allow this compound to adapt its conformation to fit a binding partner, a fundamental aspect of ligand interaction. While specific protein targets of this compound are still under investigation, the inherent properties of leucine and histidine suggest it could play a role in modulating protein function through direct binding.

Metal Ion Chelation Properties and Biological Implications of this compound

The histidine residue in this compound confers a significant ability to chelate metal ions. mdpi.com The imidazole ring of histidine is a well-known coordination site for various transition metals, including copper (Cu), zinc (Zn), and nickel (Ni). mdpi.com L-leucine itself has also been shown to have a high potential to chelate both iron (Fe) and copper (Cu) ions, primarily through its carboxylate functional group. nih.govresearchgate.net

Detailed studies have focused on the interaction between this compound (referred to as His-Leu in some literature) and copper ions. acs.org Microcalorimetric titrations have shown that this compound is a strong chelator of Cu(II), forming stable complexes. acs.org The process involves the formation of complexes with two different stoichiometries, Cu(His-Leu) and Cu(His-Leu)₂, with the 1:1 complex exhibiting a dissociation constant in the nanomolar range, indicating a very high affinity. acs.org The binding of copper is pH-dependent, with different coordination structures forming as pH changes. acs.org

The chelation of metal ions by this compound has significant biological implications. Copper is an essential micronutrient, but its dysregulation and excess can lead to oxidative stress through Fenton-like reactions. nih.govacs.org The formation of highly redox-active species upon copper binding to this compound has been reported. acs.org This property suggests that the dipeptide could influence copper homeostasis and redox signaling in biological systems. acs.org

Table 2: Thermodynamic Parameters for Cu(II) Binding to this compound at pH 7.4

Emerging Research Applications and Interdisciplinary Studies of H Leu His Oh

Bio-inspired Materials Synthesis and Nanomaterial Fabrication Utilizing Leucine-Histidine Peptides

The self-assembly of peptides into ordered nanostructures is a cornerstone of bio-inspired materials science. nih.gov Leucine-histidine containing peptides are particularly valuable in this area due to the distinct properties of their constituent amino acids. Leucine's hydrophobicity drives aggregation, while histidine's imidazole (B134444) ring offers pH-responsive behavior and metal coordination capabilities. doi.orgmdpi.com

Researchers have demonstrated the use of histidine-rich peptides in the bio-inspired synthesis of nanometer-thin sheets of iron oxide at the water-air interface. rsc.org The imidazole groups on the histidine residues are crucial for coordinating with metal ions, a principle that has been applied to create nanoparticles with catalytic activity. nih.govd-nb.info For example, histidine derivatives have been used to self-assemble metal nanoparticles that can catalyze the hydrolysis of p-nitrophenyl acetate. nih.govd-nb.info

The self-assembly process is often triggered by environmental factors. For instance, in some peptide systems containing leucine (B10760876), the ionic strength of the medium can balance competing interactions to induce the formation of nanofibers and hydrogels. mdpi.com This responsiveness allows for the creation of "smart" materials that can assemble or disassemble under specific conditions.

The following table summarizes key research findings in the application of leucine-histidine peptides in materials science:

Research AreaKey FindingsReferences
Nanomaterial Synthesis Histidine-rich peptides can direct the self-assembly of iron oxide nanosheets at the air-water interface. rsc.org
Catalytic Nanoparticles Histidine derivatives can coordinate with metal ions like zinc to form catalytically active nanoparticles. nih.govd-nb.info
Stimuli-Responsive Hydrogels The self-assembly of leucine-containing peptides into hydrogels can be controlled by the ionic strength of the solution. mdpi.com
Drug Delivery Self-assembled peptide nanostructures offer high loading capacity for both hydrophobic and hydrophilic drugs and can be designed to be stimuli-responsive for targeted delivery. nih.gov

Role in Prebiotic Chemistry and Origin of Life Research

The spontaneous formation of peptides from simple amino acids is a critical, yet challenging, step in theories of the origin of life. The Miller-Urey experiment famously demonstrated the abiotic synthesis of amino acids from inorganic precursors under simulated early Earth conditions. wikipedia.org However, the polymerization of these amino acids into peptides in an aqueous environment is thermodynamically unfavorable. wikipedia.orgpnas.org

Recent research suggests that interfaces, such as the air-water interface of microdroplets, could have provided the necessary conditions for peptide bond formation on the early Earth. pnas.org Studies have shown that free amino acids can react at the air-water interface of aqueous microdroplets to form dipeptides on a millisecond timescale without the need for additional reagents or catalysts. pnas.org

The catalytic properties of simple dipeptides are also a subject of intense investigation. For instance, the self-assembly of cyclic dipeptides containing histidine and a lipophilic amino acid can form aggregates with esterase-like activity. chemrxiv.org This suggests that even simple peptides could have played a catalytic role in prebiotic chemical evolution. chemrxiv.org Furthermore, the formation of peptides from amino acids like leucine and histidine has been demonstrated in prebiotic ligation reactions. acs.orgnih.gov

The table below outlines significant findings regarding the role of leucine-histidine dipeptides in the context of prebiotic chemistry:

Research TopicKey FindingsReferences
Abiotic Peptide Formation The air-water interface of microdroplets facilitates the formation of dipeptides from free amino acids under ambient conditions. pnas.org
Catalytic Activity of Dipeptides Self-assembled aggregates of cyclic dipeptides containing histidine exhibit esterase-like catalytic activity. chemrxiv.org
Prebiotic Ligation Leucine and histidine can participate in prebiotic catalytic peptide ligation reactions to form peptides. acs.orgnih.gov
Role of Clay Minerals Clay mineral surfaces may have played a role in concentrating amino acids and catalyzing the formation of peptides on the early Earth. nih.gov

Novel Research Paradigms and Future Directions for Leucine-Histidine Dipeptide Studies

The study of H-Leu-his-OH and related dipeptides is expanding into new and exciting interdisciplinary areas. The inherent biological activity of these small molecules, combined with their chemical versatility, makes them attractive candidates for novel therapeutic and biotechnological applications.

Recent studies have highlighted the potential of Leucyl-histidine to modulate neuroinflammation. Research has shown that this dipeptide can attenuate the activation of microglia, the primary immune cells of the brain, and reduce the production of pro-inflammatory cytokines. nih.govresearchgate.net This suggests a potential role for Leucyl-histidine in mitigating emotional disturbances associated with brain inflammation. nih.gov

Furthermore, the unique properties of histidine are being exploited in the development of new research tools. For example, a bacterial enzyme called histidine kinase is a promising target for new antibiotics. mit.edu By modifying the enzyme to make it water-soluble, researchers can more easily screen for drugs that interfere with its function. mit.edu

The future of Leucyl-histidine research lies in bridging the gap between fundamental chemical properties and functional applications. This includes:

Exploring the broader therapeutic potential: Investigating the effects of Leucyl-histidine on other inflammatory conditions and its mechanism of action at the molecular level.

Developing advanced biomaterials: Designing more complex and functional materials based on the self-assembly of Leucine-Histidine peptides for applications in tissue engineering and regenerative medicine. nih.gov

Unraveling its role in metabolism: Further studies on how dipeptides like Leucyl-histidine influence metabolic pathways and cellular signaling. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.